L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine

Catalog No.
S13078628
CAS No.
649570-04-7
M.F
C22H40N6O11
M. Wt
564.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglyc...

CAS Number

649570-04-7

Product Name

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine

IUPAC Name

2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

Molecular Formula

C22H40N6O11

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C22H40N6O11/c1-9(2)5-13(25-20(37)14(8-30)26-18(35)12(23)7-29)19(36)27-17(11(4)32)22(39)28-16(10(3)31)21(38)24-6-15(33)34/h9-14,16-17,29-32H,5-8,23H2,1-4H3,(H,24,38)(H,25,37)(H,26,35)(H,27,36)(H,28,39)(H,33,34)/t10-,11-,12+,13+,14+,16+,17+/m1/s1

InChI Key

PHQSHNXQRJGFQR-RFRODDETSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is a peptide composed of six amino acids: serine, leucine, and threonine. This compound is notable for its unique sequence, which may influence its biological properties and interactions within various biochemical pathways. The molecular formula for this peptide is C24H43N7O9C_{24}H_{43}N_{7}O_{9}, and it has a molecular weight of approximately 507.6 daltons. The structure of this peptide suggests potential roles in cellular signaling and protein interactions, making it a subject of interest in both biochemical research and therapeutic applications.

Typical of peptides:

  • Oxidation: Specific amino acids within the peptide, such as cysteine or methionine, can be oxidized to form sulfoxides or sulfone derivatives. Common reagents include hydrogen peroxide and performic acid.
  • Reduction: Disulfide bonds can be reduced to free thiols using agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Amino acid residues can be substituted to modify the peptide's properties, utilizing coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) .

These reactions allow for the modification of the peptide's structure and properties, which can be essential for its biological activity.

The biological activity of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is linked to its amino acid composition. Peptides with similar structures often exhibit various bioactivities, including:

  • Antimicrobial Activity: Some peptides demonstrate the ability to inhibit bacterial growth.
  • Cell Signaling Modulation: The peptide may interact with specific receptors or enzymes, influencing cellular pathways.
  • Therapeutic Potential: Research indicates that such peptides could be developed for applications in drug delivery systems or as therapeutic agents targeting specific diseases .

Research into the biological functions of this peptide is ongoing, with studies exploring its interactions with proteins and other biomolecules.

The synthesis of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Coupling: Each amino acid is activated and sequentially added to a growing peptide chain anchored to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling steps.
  • Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin and purified.

In industrial settings, automated peptide synthesizers are often used to enhance efficiency and scalability in production .

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine has potential applications across various fields:

  • Pharmaceuticals: Investigated for use in drug formulations due to its biological activity.
  • Biotechnology: Used in the development of peptide-based materials and products.
  • Research: Serves as a model compound for studying peptide synthesis and interactions .

These applications highlight the versatility of this compound in scientific research and industry.

Studies on L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine focus on its interactions with proteins, enzymes, and receptors. These interactions can elucidate its role in biological pathways and its potential as a therapeutic agent. For instance, research may explore how this peptide modulates enzyme activity or affects cell signaling pathways, which could lead to novel treatments for various diseases .

Similar Compounds

Several compounds share structural similarities with L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-Alanyl-L-seryl-L-leucyl-glycylSimilar amino acid compositionContains glycine; potentially different activity
L-Leucyl-L-threonyl-glycineSimilar core structureFocuses on threonine; may have distinct effects
L-Isoleucyl-L-threonyl-glycineContains isoleucineDifferent side chain properties affecting activity
L-Serinyl-L-alanylleucineVariation in amino acid orderMay exhibit different biological properties

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is unique due to its combination of serine and threonine residues, which may enhance its stability and functionality compared to other peptides lacking this specific arrangement .

This detailed exploration underscores the significance of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine in biochemical research and potential therapeutic applications.

XLogP3

-6.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

11

Exact Mass

564.27550611 g/mol

Monoisotopic Mass

564.27550611 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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